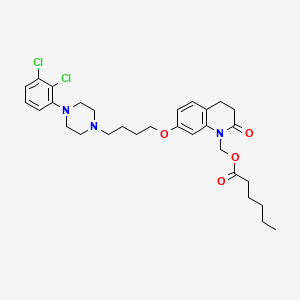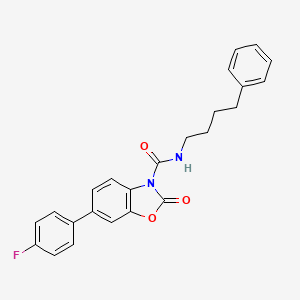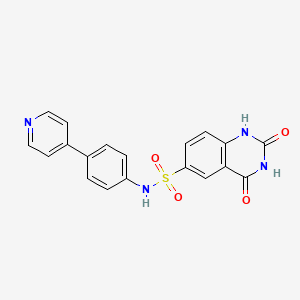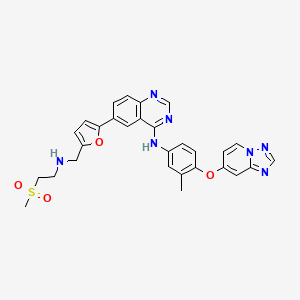![molecular formula C17H39N5O14S2 B605648 2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid CAS No. 72275-67-3](/img/structure/B605648.png)
2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Astromicin sulfate is an aminoglycoside antibiotic produced by the bacterium Micromonospora olivasterospora. It is effective against a wide range of gram-negative bacteria, including Proteus, Serratia, Citrobacter, Enterobacter, Klebsiella, Escherichia coli, and Staphylococcus aureus . Astromicin sulfate is commonly administered via intramuscular injection or intravenous infusion for the treatment of severe systemic infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Astromicin sulfate is synthesized through a fermentation process involving the bacterium Micromonospora olivasterospora. The fermentation broth is adjusted to a pH value of 2.5 using concentrated sulfuric acid and stirred for 30 minutes . The compound is then extracted and refined to obtain the final product.
Industrial Production Methods
The industrial production of astromicin sulfate involves large-scale fermentation of Micromonospora olivasterospora, followed by extraction and purification processes. The fermentation broth is treated with sulfuric acid to precipitate the antibiotic, which is then collected and purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Astromicin sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in astromicin sulfate.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of astromicin sulfate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pH, and reaction time .
Major Products Formed
The major products formed from the reactions of astromicin sulfate depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions can yield reduced forms of the compound. Substitution reactions result in modified versions of astromicin sulfate with different functional groups .
Scientific Research Applications
Astromicin sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Mechanism of Action
Astromicin sulfate exerts its effects by binding irreversibly to the 30S subunit of the bacterial ribosome. This binding action inhibits the translation of messenger RNA into proteins, which is a crucial process for bacterial growth and replication. By blocking this mechanism, astromicin sulfate ensures that the bacteria cannot produce essential proteins needed for their survival, leading to their eventual death .
Comparison with Similar Compounds
Astromicin sulfate is part of the aminoglycoside antibiotic family, which includes other compounds such as gentamicin, tobramycin, and amikacin. Compared to these similar compounds, astromicin sulfate has a unique structure that provides a broader spectrum of activity against gram-negative bacteria . Additionally, it has shown promising synergistic activity when combined with other antibiotics, making it a valuable option in the treatment of multidrug-resistant bacterial infections .
List of Similar Compounds
- Gentamicin
- Tobramycin
- Amikacin
- Kanamycin
- Neomycin
Astromicin sulfate’s unique properties and broad-spectrum activity make it a significant compound in the field of antibiotics, with extensive applications in scientific research and medicine.
Properties
CAS No. |
72275-67-3 |
|---|---|
Molecular Formula |
C17H39N5O14S2 |
Molecular Weight |
601.7 g/mol |
IUPAC Name |
2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid |
InChI |
InChI=1S/C17H35N5O6.2H2O4S/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18;2*1-5(2,3)4/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3;2*(H2,1,2,3,4)/t7-,8+,9-,11-,12-,13-,14+,15+,16+,17+;;/m0../s1 |
InChI Key |
TYNZVWXDLOJTIM-QQFWICJTSA-N |
SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
55779-06-1 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Astromicin Sulfate; A 44747; A44747; A-44747 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)


![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B605577.png)

![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)



![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)
![4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride](/img/structure/B605585.png)


